N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide
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Overview
Description
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide typically involves multiple steps:
Formation of the 2-chlorobenzyl intermediate: This step involves the chlorination of benzyl alcohol to produce 2-chlorobenzyl chloride.
Synthesis of the 1,1-dioxidotetrahydrothiophen-3-yl intermediate: This intermediate is synthesized through the oxidation of tetrahydrothiophene.
Coupling reaction: The 2-chlorobenzyl chloride is reacted with the 1,1-dioxidotetrahydrothiophen-3-yl intermediate in the presence of a base to form the N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl) intermediate.
Formation of the final compound: The intermediate is then reacted with 4-(pentyloxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(methoxy)benzamide
- N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(ethoxy)benzamide
Uniqueness
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H28ClNO4S |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C23H28ClNO4S/c1-2-3-6-14-29-21-11-9-18(10-12-21)23(26)25(20-13-15-30(27,28)17-20)16-19-7-4-5-8-22(19)24/h4-5,7-12,20H,2-3,6,13-17H2,1H3 |
InChI Key |
WXRIJLNGGHDCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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